Ttdhda
Description
Potential hypotheses based on the evidence:
Properties
CAS No. |
112318-10-2 |
|---|---|
Molecular Formula |
C11H12N4O2 |
Molecular Weight |
232.24 g/mol |
IUPAC Name |
(1S,2R,5R)-5-(4-aminoimidazo[4,5-c]pyridin-1-yl)cyclopent-3-ene-1,2-diol |
InChI |
InChI=1S/C11H12N4O2/c12-11-9-6(3-4-13-11)15(5-14-9)7-1-2-8(16)10(7)17/h1-5,7-8,10,16-17H,(H2,12,13)/t7-,8-,10+/m1/s1 |
InChI Key |
UJJIREDPTVPNLW-MRTMQBJTSA-N |
SMILES |
C1=CC(C(C1N2C=NC3=C2C=CN=C3N)O)O |
Isomeric SMILES |
C1=C[C@H]([C@H]([C@@H]1N2C=NC3=C2C=CN=C3N)O)O |
Canonical SMILES |
C1=CC(C(C1N2C=NC3=C2C=CN=C3N)O)O |
Synonyms |
5'-DHCDA 5'-nordeazaneplanocinA 9-(2',3'-dihydroxycyclopent-4'-enyl)-3-deazaadenine 9-(2',3'-dihydroxycyclopent-4'-enyl)-3-deazaadenine, 1S-(1alpha,2alpha,5beta) isomer 9-(trans-2', trans-3'-dihydroxycyclopent-4'-enyl)-3-deazaadenine 9-(trans-2',trans-3'-dihydroxycyclopent-4'-enyl)-3-deazaadenine TTDHDA |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ttdhda typically involves multi-step organic reactions. One common approach is to start with the cyclopentene ring and introduce the imidazo[4,5-c]pyridine moiety through a series of coupling reactions. The amino and hydroxyl groups are then introduced via selective functionalization reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ttdhda can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The imidazo[4,5-c]pyridine moiety can be reduced to form different derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or halides. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield ketones, while nucleophilic substitution at the amino group can produce various substituted derivatives.
Scientific Research Applications
Ttdhda has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ttdhda involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Without data on "Ttdhda," a comparative analysis cannot be performed. However, insights from the evidence highlight methodologies for comparing compounds:
Key Parameters for Chemical Comparison
Hypothetical Comparative Analysis
If "this compound" were a ligand or catalyst (analogous to ):
- vs. Phosphine-Alkene Ligands: Advantages: Potential for enhanced stability or selectivity in metal coordination. Disadvantages: Higher synthesis complexity compared to commercially available ligands. Data Gap: Specific reactivity metrics (e.g., turnover frequency, catalytic efficiency) are absent.
If "this compound" were a chelating agent (analogous to EDTA-Fe in ):
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